molecular formula C15H32N2O B1658664 N-(2-aminoethyl)tridecanamide CAS No. 61762-38-7

N-(2-aminoethyl)tridecanamide

Cat. No.: B1658664
CAS No.: 61762-38-7
M. Wt: 256.43
InChI Key: PNNOFPKOTDIYGS-UHFFFAOYSA-N
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Description

Classification and Structural Features of N-(2-Aminoethyl)tridecanamide within the Fatty Amide Family

This compound is classified as a fatty acid amide. wikipedia.org This class of compounds is characterized by a fatty acid linked to an amine through an amide bond. usf.edu In the case of this compound, the fatty acid is tridecanoic acid, a saturated fatty acid with a 13-carbon chain. The amine component is ethylenediamine (B42938).

The structure of this compound, therefore, consists of a tridecanoyl group (the acyl form of tridecanoic acid) attached to one of the nitrogen atoms of an ethylenediamine molecule. This structure gives the molecule both a hydrophobic tail (the 13-carbon chain) and a hydrophilic head group (the aminoethyl moiety), making it an amphipathic molecule.

Fatty acid amides are a diverse group of lipids that can be broadly categorized. researchgate.net One major group is the N-acylethanolamines (NAEs), where a fatty acid is linked to ethanolamine (B43304). wikipedia.orgmdpi.com While this compound is not an NAE, it shares the common feature of a fatty acyl chain linked to an amino-alcohol-like structure. Other classes of fatty acid amides include primary fatty acid amides (FAPAs), where the fatty acid is amidated with ammonia, and N-acyl-amino acids. researchgate.netresearchgate.net

Chemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaGeneral ClassKey Structural Features
This compoundC15H32N2OFatty Acid Amide13-carbon saturated fatty acid chain; Ethylenediamine head group
N-Palmitoylethanolamine (PEA)C18H37NO2N-Acylethanolamine (NAE)16-carbon saturated fatty acid chain; Ethanolamine head group
N-Oleoylethanolamine (OEA)C20H39NO2N-Acylethanolamine (NAE)18-carbon monounsaturated fatty acid chain; Ethanolamine head group
Anandamide (B1667382) (AEA)C22H37NO2N-Acylethanolamine (NAE)20-carbon polyunsaturated fatty acid chain; Ethanolamine head group
OleamideC18H35NOPrimary Fatty Acid Amide (FAPA)18-carbon monounsaturated fatty acid chain; Primary amide group

Significance of Long-Chain Fatty Amides as Endogenous Lipid Mediators and Bioactive Molecules

Long-chain fatty acid amides are recognized as a significant class of endogenous lipid mediators, playing crucial roles in various physiological processes. researchgate.netnih.gov These bioactive molecules are involved in cell signaling pathways that regulate processes such as inflammation, pain, appetite, and sleep. researchgate.netmdpi.com

One of the most extensively studied groups of fatty acid amides is the N-acylethanolamines (NAEs). mdpi.com Prominent members of this family include:

N-palmitoylethanolamine (PEA): Known for its anti-inflammatory and analgesic effects. mdpi.comnih.gov

N-oleoylethanolamine (OEA): Recognized for its role in regulating appetite and energy metabolism. mdpi.comnih.gov

Anandamide (N-arachidonoylethanolamine, AEA): An endocannabinoid that acts as an endogenous ligand for cannabinoid receptors, influencing mood, pain perception, and memory. mdpi.comresearchgate.net

These NAEs exert their biological effects by interacting with various receptors, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors. mdpi.comromj.org The bioactivity of these molecules is often dependent on the length and degree of saturation of their fatty acyl chains. mdpi.com

Primary fatty acid amides (FAPAs) are another class of bioactive lipids. researchgate.net Oleamide, for instance, has been identified as a sleep-inducing factor. nih.gov The biosynthesis and degradation of these fatty acid amides are tightly regulated by specific enzymes, such as fatty acid amide hydrolase (FAAH), which plays a key role in controlling their signaling activity. researchgate.netnih.govbenthamscience.comnih.gov

Historical Context and Emerging Research Directions for N-(2-Aminoethyl) Amide Structures

The study of fatty acid amides gained significant momentum with the discovery of anandamide in the early 1990s. usf.edu This discovery opened up the field of endocannabinoid research and highlighted the importance of fatty acid amides as signaling molecules in the nervous system and beyond. benthamscience.comnih.gov

While much of the initial research focused on N-acylethanolamines, there is growing interest in other fatty acid amide structures, including those with different amine head groups. The synthesis and characterization of various N-(2-aminoethyl) amide derivatives have been reported in the scientific literature, often in the context of creating novel compounds with potential biological activities. For example, derivatives of bile acids with N-(2-aminoethyl)amide have been synthesized and studied for their structural properties. researchgate.netjyu.fi

Emerging research is exploring the diverse biological roles of different fatty acid amides and the enzymes involved in their metabolism. mdpi.com The potential for these molecules to serve as templates for the development of new therapeutic agents is an active area of investigation. oup.com The study of N-acylarylalkylamides and other less common fatty acid amides is also expanding our understanding of this lipid family. usf.edu

Detailed Research Findings on Bioactive Fatty Acid Amides
Fatty Acid AmideKey Research FindingPrimary Receptor/TargetReference
Anandamide (AEA)Endogenous ligand for cannabinoid receptors, involved in neurotransmission.CB1 and CB2 receptors mdpi.comresearchgate.net
N-Palmitoylethanolamine (PEA)Exhibits anti-inflammatory and analgesic effects.PPARα mdpi.commdpi.comnih.gov
N-Oleoylethanolamine (OEA)Regulates satiety and fat metabolism.PPARα mdpi.commdpi.comnih.gov
OleamideIdentified as an endogenous sleep-inducing factor.GABA_A receptors, Cannabinoid receptors nih.gov
N-Docosahexaenoylethanolamine (DHEA/Synaptamide)Promotes neurogenesis and synaptogenesis.GPR110 mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61762-38-7

Molecular Formula

C15H32N2O

Molecular Weight

256.43

IUPAC Name

N-(2-aminoethyl)tridecanamide

InChI

InChI=1S/C15H32N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)17-14-13-16/h2-14,16H2,1H3,(H,17,18)

InChI Key

PNNOFPKOTDIYGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)NCCN

Canonical SMILES

CCCCCCCCCCCCC(=O)NCCN

Origin of Product

United States

Synthetic Approaches and Methodologies for N 2 Aminoethyl Tridecanamide

Strategies for Amide Bond Formation with Alkyl Chains and Aminoethyl Moieties

The creation of the amide linkage is a cornerstone of organic synthesis. For substrates like long-chain fatty acids and diamines, several effective strategies have been established, ranging from direct thermal methods to highly sophisticated catalytic and reagent-mediated approaches.

The most straightforward approach to amide synthesis is the direct condensation of a carboxylic acid and an amine. This method typically involves heating the two reactants, often at temperatures above 100-140°C, to drive off the water molecule formed during the reaction. While simple, this method's high energy requirement can be a drawback. For the synthesis of long-chain fatty amides, this thermal condensation can be performed with or without a catalyst. For instance, a similar compound, fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, has been prepared by the direct amidation of palm oil with N-(2-hydroxyethyl) aminoethylamine by heating the mixture at 140°C for two hours. researchgate.net

Direct condensation is attractive for its atom economy, as the only byproduct is water. However, the high temperatures can sometimes lead to side reactions or degradation of sensitive functional groups, and achieving selective mono-acylation of a diamine like ethylenediamine (B42938) requires careful control of stoichiometry, often using a large excess of the amine.

To circumvent the harsh conditions of direct condensation, a vast array of activating and coupling reagents have been developed. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under milder conditions.

Acid Halides: A classic and effective method involves converting the carboxylic acid (tridecanoic acid) into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting tridecanoyl chloride is highly electrophilic and reacts readily with ethylenediamine, even at low temperatures. The primary challenge with this method is controlling the selectivity, as the high reactivity of the acyl chloride can easily lead to di-acylation of the diamine.

Carbodiimides: Carbodiimide (B86325) reagents are among the most widely used coupling agents in modern organic synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide bond. To increase efficiency and suppress side reactions like racemization (in the case of chiral acids) and N-acylurea formation, carbodiimide reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt).

Uronium and Phosphonium Salts: These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling agents that generate active esters of the carboxylic acid in situ. They are known for their high reactivity, fast reaction times, and low rates of side reactions, making them suitable for challenging couplings, although their cost can be a consideration for large-scale synthesis.

Table 1: Common Activating Reagents for Amide Synthesis
Reagent ClassExamplesGeneral Reaction ConditionsKey Advantages
Acid HalidesThionyl chloride (SOCl₂), Oxalyl chlorideFormation of acyl chloride followed by reaction with amine, often with a base (e.g., pyridine, triethylamine) at 0°C to room temperature.High reactivity of the intermediate.
CarbodiimidesDCC, EDCReaction with carboxylic acid and amine, often with an additive (e.g., HOBt), in an aprotic solvent (e.g., DCM, DMF) at room temperature.Milder conditions than acid halides; water-soluble byproducts (with EDC).
Uronium/Phosphonium SaltsHATU, HBTU, PyBOPReaction with carboxylic acid and amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).High efficiency, fast reactions, low side reactions.

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation. These "green" methodologies aim to reduce waste, avoid hazardous reagents, and lower energy consumption.

Enzymatic Synthesis: Lipases are enzymes that can catalyze the formation of amide bonds, typically from fatty acid esters or free fatty acids and amines. This biocatalytic approach offers high selectivity and operates under mild conditions (moderate temperatures and neutral pH), often in aqueous or solvent-free systems. The synthesis of N-acyl amino acid amides has been explored using various enzymes, highlighting the potential for biocatalysis in producing these molecules sustainably. nih.gov

Catalytic Direct Amidation: Another green approach involves the use of catalysts that enable the direct condensation of carboxylic acids and amines under milder conditions than the traditional thermal method. Various metal-based and non-metal catalysts have been developed. For instance, compounds based on boron (like boric acid) and certain transition metals (like titanium, zirconium, and zinc) have been shown to effectively catalyze direct amidation reactions, generating water as the only byproduct.

These green methods are highly attractive for industrial applications as they align with principles of sustainability by minimizing the generation of stoichiometric waste associated with traditional coupling reagents.

Synthesis of N-(2-Aminoethyl) Building Blocks for Amidation Reactions

The key to successfully synthesizing N-(2-aminoethyl)tridecanamide lies in the selective functionalization of one of the two primary amine groups in ethylenediamine. Direct acylation of ethylenediamine with one equivalent of an acylating agent often leads to a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted starting material, which can be difficult to separate. Therefore, the use of a mono-protected ethylenediamine derivative is the preferred strategy.

The most common approach is to protect one of the amino groups with a removable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). A facile method for the mono-Boc protection of symmetrical diamines involves the sequential addition of one molar equivalent of hydrochloric acid (HCl) followed by one molar equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The initial protonation of one amino group deactivates it towards the subsequent reaction with Boc₂O, leading to the desired mono-protected product, N-Boc-ethylenediamine, in high yield. researchgate.netgoogle.com

The general procedure is as follows:

Ethylenediamine is treated with one equivalent of HCl in a suitable solvent like aqueous methanol. This forms the hydrochloride salt of one amine group.

One equivalent of Boc₂O is then added to the solution. The free, unprotonated amine reacts with the Boc₂O.

A final neutralization step yields N-Boc-ethylenediamine.

Similarly, mono-Cbz-ethylenediamine can be prepared using benzyl (B1604629) chloroformate (Cbz-Cl) under carefully controlled conditions. Once the mono-protected building block is synthesized and purified, its free amino group is available for acylation with tridecanoic acid. The protecting group (Boc or Cbz) can then be removed under acidic conditions (for Boc) or through hydrogenolysis (for Cbz) to yield the final product with its free terminal amino group.

Development of Synthetic Routes for this compound and its Structural Analogues

A plausible and efficient synthetic route to this compound involves a two-step process starting from the mono-protected ethylenediamine building block discussed previously.

Step 1: Amide Coupling The first step is the coupling of tridecanoic acid with N-Boc-ethylenediamine. This is typically achieved using a standard coupling reagent to ensure high yield and mild reaction conditions. For example, EDC in combination with HOBt provides an effective system.

Tridecanoic acid (1.0 eq.), N-Boc-ethylenediamine (1.0-1.2 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) are dissolved in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any hydrochloride salts and facilitate the reaction.

The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

Work-up and purification by column chromatography yield the protected intermediate, tert-butyl (2-(tridecanamido)ethyl)carbamate.

Step 2: Deprotection The final step is the removal of the Boc protecting group to liberate the terminal primary amine. This is accomplished under acidic conditions.

The protected intermediate is dissolved in a solvent such as DCM or dioxane.

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (often as a solution in dioxane), is added.

The reaction is stirred at room temperature for a few hours.

Removal of the solvent and excess acid under reduced pressure, followed by a basic work-up or purification, affords the final product, this compound.

A similar strategy has been successfully employed for the synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide, an analogue with a C14 fatty acid chain and a diethylenetriamine (B155796) backbone, where myristic acid was activated with DCC before reacting with the diamine. smolecule.com Another relevant synthesis is the preparation of N-acyl ethylenediamine triacetic acids, which involves the initial condensation of various fatty acid chlorides (from C8 to C18) with ethylenediamine. sciforum.net These examples demonstrate the viability of the acylation of ethylenediamine derivatives with long-chain fatty acids or their activated forms.

Investigation of Reaction Mechanisms and Yield Optimization in Amide Synthesis

The efficiency of amide synthesis is highly dependent on the chosen methodology and reaction conditions. Understanding the underlying mechanisms is key to optimizing yields and minimizing impurities.

Reaction Mechanisms: In carbodiimide-mediated couplings like the EDC/HOBt method, the reaction proceeds through a well-defined mechanism.

The carboxylic acid attacks the EDC molecule to form the highly reactive O-acylisourea intermediate.

In the presence of HOBt, this unstable intermediate is rapidly converted into an HOBt-active ester. This step is crucial as it prevents the O-acylisourea from rearranging into the undesired N-acylurea byproduct.

The amine (e.g., mono-protected ethylenediamine) then attacks the carbonyl group of the HOBt-active ester. This nucleophilic acyl substitution is more efficient and selective than the reaction with the O-acylisourea itself.

The amide bond is formed, and HOBt is regenerated, allowing it to act catalytically in principle, though it is often used in stoichiometric amounts to maximize reaction rate and yield.

Yield Optimization: Optimizing the yield for the synthesis of this compound involves careful consideration of several factors:

Stoichiometry: The molar ratio of reactants is critical. In coupling reactions, using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid can help drive the reaction to completion.

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Aprotic polar solvents like DMF and DCM are commonly used for coupling reactions.

Temperature: While coupling reagents allow for reactions at room temperature, adjusting the temperature can influence the reaction rate. For sluggish reactions, gentle heating may be beneficial, whereas cooling can help control exotherms and reduce side reactions with highly reactive species like acyl chlorides.

Base: In reactions involving amine salts or generating acidic byproducts, the addition of a non-nucleophilic organic base like DIPEA or triethylamine (B128534) is essential to maintain a productive reaction environment.

Purification: The final yield is also dependent on the efficiency of the purification process. For long-chain fatty amides, which can have unique solubility properties, techniques like silica (B1680970) gel chromatography, crystallization, or extraction must be carefully optimized to isolate the pure product.

Studies on the synthesis of other fatty acid amides have shown that factors such as catalyst loading, reaction time, and temperature all significantly influence the final yield, and statistical methods like Response Surface Methodology (RSM) can be employed to systematically determine the optimal conditions for a given transformation.

Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl Tridecanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. pku.edu.cn Due to the delocalization of lone pair electrons from the nitrogen atom to the carbonyl group, the C-N bond in amides exhibits partial double bond character, which can lead to restricted rotation and more complex NMR spectra. pku.edu.cnnanalysis.com

The ¹H NMR spectrum of N-(2-aminoethyl)tridecanamide is expected to display characteristic signals corresponding to the protons of the tridecyl chain and the aminoethylamide moiety. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the long alkyl chain will exhibit typical signals for saturated hydrocarbons. The terminal methyl group (CH₃) is expected to appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the fatty acid chain will produce a large, overlapping multiplet signal around 1.25-1.30 ppm. The methylene group alpha to the carbonyl group (α-CH₂) is deshielded and should appear as a triplet around 2.2 ppm. mdpi.com

The protons of the N-(2-aminoethyl) group will show distinct signals. The methylene protons adjacent to the amide nitrogen (NH-CH₂) are expected to resonate as a triplet around 3.4 ppm. mdpi.com The methylene protons adjacent to the terminal amino group (CH₂-NH₂) would likely appear as a triplet at a slightly lower chemical shift. The amide proton (N-H) signal is typically observed as a broad singlet between 5.5 and 8.5 ppm, and its chemical shift can be influenced by solvent and temperature. libretexts.org The protons of the primary amine (NH₂) will also present as a broad signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Terminal CH₃~ 0.88Triplet
(CH₂)₁₀ in alkyl chain~ 1.25-1.30Multiplet
α-CH₂ to C=O~ 2.20Triplet
NH-CH₂~ 3.40Triplet
CH₂-NH₂~ 2.80Triplet
Amide N-H~ 6.0-8.0Broad Singlet
Amine N-H₂VariableBroad Singlet

Note: Predicted values are based on data from analogous long-chain fatty acid amides and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the ethylenediamine (B42938) bridge, and the carbons of the tridecyl chain.

The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.org The carbons of the long alkyl chain will show a series of signals in the range of 14 to 36 ppm. mdpi.comresearchgate.net The terminal methyl carbon will be the most upfield signal, around 14 ppm. The methylene carbons of the chain will appear in the 22-32 ppm range. The α-carbon to the carbonyl group is expected around 36 ppm. mdpi.com The carbons of the ethylenediamine moiety will be in the range of 37-45 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~ 174
NH-CH₂~ 42
CH₂-NH₂~ 40
α-CH₂ to C=O~ 36
Alkyl Chain (CH₂)n~ 22-32
Terminal CH₃~ 14

Note: Predicted values are based on data from analogous long-chain fatty acid amides and may vary depending on the solvent and experimental conditions. mdpi.comoregonstate.edu

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. It would be used to confirm the connectivity within the tridecyl chain and the ethylenediamine moiety. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. youtube.com

These 2D NMR experiments, used in conjunction, would provide a comprehensive and detailed map of the molecular structure of this compound. nih.gov

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid state. For a compound like this compound, which is likely a solid at room temperature, ssNMR can provide information that is not accessible from solution-state NMR. By using techniques like Magic-Angle Spinning (MAS), ssNMR can provide high-resolution spectra of solid samples. mdpi.com This allows for the investigation of molecular conformation and packing in both crystalline and amorphous forms. It can be used to study polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR is a key tool for their characterization.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₅H₃₂N₂O, which corresponds to a molecular weight of approximately 256.43 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 257 would be expected. nih.govunl.pt The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. rsc.orgmiamioh.edu A common fragmentation pathway for long-chain amides is the cleavage of the N-CO bond, which would result in the formation of an acylium ion. nih.govunl.pt Another characteristic fragmentation is the McLafferty rearrangement, which is common for primary amides. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
257[M+H]⁺
213[M-C₂H₅N]⁺ (loss of ethylamine)
199[C₁₃H₂₇CO]⁺ (tridecanoyl cation)
60[C₂H₆N₂]⁺ (ethylenediamine fragment)

Note: Fragmentation patterns can vary significantly depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and amine functional groups, as well as for the long alkyl chain.

N-H Stretching: The presence of both a secondary amide and a primary amine will result in N-H stretching vibrations. A secondary amide typically shows a single N-H stretching band in the region of 3370-3170 cm⁻¹. spectroscopyonline.com A primary amine will show two bands in the 3400-3250 cm⁻¹ range. tu.edu.iq

C=O Stretching (Amide I band): A strong absorption band due to the carbonyl stretch of the amide group is expected between 1680 and 1630 cm⁻¹. spectroscopyonline.comnih.gov

N-H Bending (Amide II band): The N-H bending vibration of the secondary amide typically appears around 1540 cm⁻¹. spectroscopyonline.comnih.gov

C-H Stretching: The stretching vibrations of the C-H bonds in the long alkyl chain will produce strong, sharp peaks in the 2850-2960 cm⁻¹ region. tu.edu.iq

C-N Stretching: The C-N stretching vibration is expected to appear in the fingerprint region of the spectrum.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch~ 3400-3250 (two bands)
Amide (N-H)Stretch~ 3300
Alkyl (C-H)Stretch~ 2850-2960
Amide (C=O)Stretch (Amide I)~ 1640
Amide (N-H)Bend (Amide II)~ 1540

Note: The exact positions of the absorption bands can be influenced by factors such as hydrogen bonding and the physical state of the sample. researchgate.netlibretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination and Supramolecular Interactions

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For long-chain amides similar to this compound, the crystal structure is largely governed by the interplay of van der Waals forces between the long hydrocarbon tails and hydrogen bonding involving the amide and amino groups.

In the solid state, molecules of this compound are expected to adopt an extended conformation to maximize van der Waals interactions between the tridecanoyl chains. These chains would likely pack in a parallel or interdigitated fashion, forming layered structures. The primary and secondary amine groups, along with the amide linkage, are capable of forming an extensive network of intermolecular hydrogen bonds. Specifically, the amide N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of hydrogen-bonded chains or sheets. The terminal primary amine group (-NH2) can also participate in multiple hydrogen-bonding interactions, further stabilizing the crystal lattice.

A study of a related class of compounds, N,N'-diacyl-alkanediamines, reveals that the molecules often arrange in sheets, with the long axes of the molecules tilted with respect to the sheet normal. The hydrogen bonding between the amide groups of adjacent molecules is a key feature, creating a stable, interconnected network. This type of supramolecular assembly is anticipated for this compound as well, with the ethylenediamine linker providing additional sites for hydrogen bonding.

Below is a representative table of crystallographic data for a similar long-chain amide, illustrating the type of information obtained from X-ray diffraction studies.

ParameterRepresentative Value for a Long-Chain Amide
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5 - 6.0
b (Å)7.5 - 8.0
c (Å)40.0 - 45.0
β (°)90.0 - 95.0
Z (molecules per cell)4
Hydrogen Bond (N-H···O) (Å)2.8 - 3.0

Note: The data in this table is representative of long-chain fatty acid amides and is intended for illustrative purposes, as specific data for this compound is not available.

Application of Computational Chemistry for Spectroscopic Data Interpretation and Structural Prediction (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting and interpreting the spectroscopic and structural properties of molecules. DFT calculations can provide insights into molecular geometry, vibrational frequencies (infrared and Raman spectra), and electronic properties.

For a molecule like this compound, DFT calculations would typically start with a geometry optimization to find the lowest energy conformation. In this process, the bond lengths, bond angles, and dihedral angles are adjusted to minimize the electronic energy of the molecule. These calculations would likely confirm the near-planar nature of the amide bond due to resonance, with the C-N bond having some double-bond character.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared and Raman spectra. For this compound, key vibrational modes would include the N-H stretching of the primary and secondary amines, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). Comparing the calculated spectrum with an experimental one can help in the assignment of the observed spectral features.

The following tables present representative DFT-calculated data for a simple amide, N-methylacetamide (NMA), which serves as a model for the amide group in larger molecules. This data illustrates the type of information that can be generated for this compound.

Table of DFT Calculated Geometrical Parameters for a Model Amide (N-methylacetamide)

ParameterBond Length (Å)Bond Angle (°)
C=O1.23
C-N1.38
N-H1.01
O=C-N122.0
C-N-H118.0

Note: These are typical values for a simple amide calculated using DFT and are for illustrative purposes.

Table of DFT Calculated Vibrational Frequencies for a Model Amide (N-methylacetamide)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
Amide A~3300N-H stretch
Amide I~1650C=O stretch
Amide II~1550N-H bend, C-N stretch

Note: These are approximate frequencies for a simple amide and are intended to be representative.

By applying these computational methods to this compound, a detailed understanding of its conformational preferences, intramolecular interactions, and spectroscopic signatures can be achieved. This theoretical data is invaluable for interpreting experimental results and for predicting the behavior of the molecule in various environments.

Structure Activity Relationship Sar and Rational Design of N 2 Aminoethyl Tridecanamide Derivatives

Impact of Alkyl Chain Length and Saturation on Biological Efficacy and Physicochemical Properties

The tridecanoyl group, a 13-carbon saturated alkyl chain, is a defining feature of N-(2-aminoethyl)tridecanamide and plays a pivotal role in its interaction with biological systems. The length and degree of saturation of this fatty acyl chain are critical determinants of both the biological efficacy and the physicochemical properties of the entire class of N-acylethanolamines (NAEs) mdpi.comwikipedia.orgnih.gov.

Biological Efficacy: Research into the inhibition of N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of signaling lipids like N-palmitoylethanolamide (PEA), has provided significant insights into the role of the alkyl chain nih.gov. Studies on various NAEs and their derivatives show that inhibitory potency against NAAA is highly dependent on the chain length. While this compound possesses a C13 chain, optimal inhibitory activity is often observed with slightly longer chains. For instance, some of the first potent and selective NAAA inhibitors identified were retro-amides featuring a pentadecyl (C15) chain nih.gov. Further studies on pyrrolidine (B122466) amide derivatives also highlighted the importance of the lipophilic chain in achieving potent NAAA inhibition nih.govnih.gov. The substitution of a saturated C14 alkyl chain with various phenylalkyl groups demonstrated that longer carbon linkers (n ≥ 4) between the phenyl ring and the carbonyl group increased inhibitory activity, with a hexyl linker (Ph(CH2)6-) being the most potent nih.gov. This suggests that the length and lipophilicity of the acyl chain are crucial for effective binding within the enzyme's catalytic pocket. The C13 chain of this compound positions it within a range of high biological relevance, close to the optimal length for interacting with enzymes that process long-chain fatty acid amides.

Physicochemical Properties: The alkyl chain length directly influences key physicochemical parameters such as lipophilicity (logP) and water solubility. Longer saturated alkyl chains increase the molecule's nonpolar character, leading to lower water solubility and a higher propensity to partition into lipid membranes researchgate.net. This property is crucial for compounds targeting intracellular enzymes or receptors, as it governs their ability to cross cell membranes. The tridecanoyl chain provides this compound with substantial lipophilicity, enabling it to interact with the lipid bilayer and access hydrophobic binding sites within its protein targets.

Table 1: Influence of Acyl Chain Structure on NAAA Inhibitory Activity for Select Analogues
Compound/Analogue ClassAcyl Chain StructureInhibitory Concentration (IC50)Key Finding
N-pentadecylcyclohexancarboxamideC15 (Pentadecyl)4.5 µMDemonstrates high potency with a longer C15 chain. nih.gov
1-Pentadecanyl-carbonyl pyrrolidineC15 (Pentadecyl)25.01 µMServes as a baseline for SAR studies on NAAA inhibitors. nih.gov
Phenylhexyl-carbonyl pyrrolidine analoguePh(CH2)6-12.92 µMOptimal potency achieved with a six-carbon linker to a phenyl group. nih.gov
CyclopentylhexadecanoateC16 (Hexadecanoyl) derivative10.0 µMA C16 derivative shows high inhibitory activity without affecting related enzymes like FAAH. nih.gov

Modifications of the Aminoethyl Moiety and their Pharmacological Consequences

The aminoethyl moiety [-NH(CH2)2NH2] of this compound offers a versatile site for chemical modification to alter its pharmacological properties. This "head group" is critical for interactions with the polar regions of binding sites on target proteins. Modifications can influence binding affinity, selectivity, and the mechanism of action.

Systematic alterations to this group can lead to profound changes in biological activity. For example, in the broader class of N-acylethanolamines, replacing the terminal hydroxyl group with other functionalities or altering the ethanolamine (B43304) backbone can switch a compound from a substrate to an inhibitor for degrading enzymes like FAAH or NAAA nih.gov. In the context of this compound, modifications could include:

Cyclization: Incorporating the aminoethyl group into a heterocyclic ring system, such as a pyrrolidine or piperazine, can conformationally constrain the molecule. Such constraints can lock the molecule into a bioactive conformation, increasing its potency and selectivity for its target nih.govnih.gov. SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have shown that the head group is a key region for optimization nih.govnih.gov.

Bioisosteric Replacement: The amine functionalities could be replaced with other groups that have similar electronic and steric properties (bioisosteres), such as an oxetane (B1205548) ring, which has been successfully used to create potent NAAA inhibitors nih.gov.

These modifications underscore the importance of the aminoethyl head group in directing the molecule's pharmacological effects, allowing for the rational design of analogues with tailored activities.

Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues based on the this compound scaffold is a key strategy for developing molecules with enhanced therapeutic potential or utility as research tools. This involves introducing specific chemical features to improve activity, facilitate target identification, or enable biological imaging.

Introducing substituents onto the this compound framework can significantly enhance its biological activity and selectivity. By exploring the chemical space around the core structure, medicinal chemists can optimize interactions with the target protein. For instance, SAR studies on related pyrrolidine amide-based NAAA inhibitors revealed that adding small, lipophilic substituents to a terminal phenyl ring could dramatically improve inhibitory potency nih.govnih.gov. Similarly, replacing the terminal phenyl group with other aromatic systems was a successful strategy. These findings suggest that analogues of this compound could be synthesized where the terminal amine is functionalized with substituted aromatic or heteroaromatic groups to probe for additional favorable interactions within the binding site, thereby increasing potency and selectivity over related enzymes like FAAH nih.govnih.gov.

The terminal primary amine of this compound serves as a convenient chemical handle for conjugation to other bioactive molecules or functional units. This approach creates multifunctional molecules for research and diagnostic applications.

Fluorescent Tags: Attaching a fluorescent dye (fluorophore) to the terminal amine allows for the visualization of the molecule's distribution in cells and tissues. This is invaluable for studying its uptake, localization, and interaction with cellular components. The design of fluorescent rotaxane sensors demonstrates the principle of integrating chelating ligands and fluorescent reporters into a single molecular system, which could be adapted for this compound analogues nih.gov.

Chelating Ligands: Conjugating a metal-chelating ligand, such as a derivative of diethylenetriamine (B155796), can create compounds capable of binding metal ions nih.gov. Such conjugates could be developed into sensors for specific metal ions or as radiopharmaceutical agents if the chelator is designed to bind a radioactive isotope for imaging (e.g., PET or SPECT) or therapeutic purposes.

To elucidate the mechanism of action and identify the specific cellular targets of this compound, chemical probes can be developed. These probes are analogues that contain a reporter group, such as an alkyne or azide (B81097) for click chemistry, or a photo-reactive group for photo-affinity labeling universiteitleiden.nl. A common strategy is Activity-Based Protein Profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes nih.govnih.govresearchgate.net.

A chemical probe based on this compound could be synthesized by attaching a small, minimally perturbing tag (e.g., a terminal alkyne) to the aminoethyl moiety. This probe would be introduced to a biological system (e.g., cell lysate or live cells) to allow it to bind to its protein targets. After binding, a fluorescent dye or biotin (B1667282) molecule (bearing a complementary azide group) is "clicked" onto the probe. The labeled proteins can then be visualized by in-gel fluorescence scanning or isolated and identified using mass spectrometry researchgate.net. This powerful technique has been successfully used to design probes for NAAA and is a viable strategy for discovering the targets of this compound derivatives nih.govnih.gov.

Computational Modeling and In Silico Screening for Derivative Optimization

Computational chemistry and molecular modeling are indispensable tools in the rational design of this compound derivatives nih.gov. These in silico methods allow researchers to predict how structural modifications will affect a molecule's binding affinity and other properties before undertaking complex chemical synthesis.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can be used to model their interactions within the active site of enzymes like NAAA nih.govmdpi.com. By visualizing the binding pose, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationally design new substituents to enhance these interactions, thereby improving potency nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal how flexible regions of the protein or the ligand adjust to achieve an optimal binding conformation and can help in assessing the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities wikipedia.org. By developing a QSAR model for a set of this compound analogues, researchers can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

These computational approaches have been instrumental in understanding the mechanism of NAAA inhibition and in designing novel, potent inhibitors with improved metabolic stability nih.govmdpi.com. Applying these methods to the this compound scaffold can accelerate the discovery of optimized derivatives with superior pharmacological profiles.

Table 2: Computational Approaches in the Design of NAE Analogues
Computational MethodApplicationExample/Outcome
Homology ModelingBuilding a 3D model of a target protein when no experimental structure exists.Used to create models of NAAA for initial inhibitor design. nih.gov
Molecular DockingPredicting the binding pose and affinity of a ligand to its target.Identified key interactions between an inhibitor and Asn209 in the NAAA catalytic pocket. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulating chemical reactions in enzyme active sites with high accuracy.Elucidated the detailed mechanism of amide hydrolysis by NAAA. nih.gov
Density Functional Theory (DFT)Calculating electronic structure to predict molecular properties and stability.Identified a PEA analogue (RePEA) with predicted higher stability against enzymatic hydrolysis. mdpi.com

Natural Occurrence, Biosynthesis, and Degradation Pathways of N 2 Aminoethyl Tridecanamide

Identification in Biological Samples (e.g., Plasma, Cerebrospinal Fluid, Microbial Extracts)

The identification of specific long-chain fatty amides like N-(2-aminoethyl)tridecanamide in biological matrices is accomplished through advanced analytical techniques, primarily metabolite profiling using liquid chromatography–tandem mass spectrometry (LC-MS/MS). jci.org This method allows for the detection and quantification of a wide range of analytes, including NAEs, from complex biological samples. jci.org

While the broader family of N-acylethanolamines has been identified in various mammalian tissues and fluids, specific data on this compound is less common. nih.gov However, NAEs are known constituents of human reproductive fluids and their levels have been measured under various physiological and pathological conditions. mdpi.com Studies have successfully profiled metabolites in human plasma to identify novel associations between specific lipids and cardiometabolic diseases. jci.org Furthermore, extracellular vesicles present in body fluids, including blood plasma and cerebrospinal fluid (CSF), are known to transport proteins, lipids, and nucleic acids between cells, suggesting a potential mechanism for the presence and transport of NAEs in these fluids. mdpi.com The family of long-chain fatty acid amides has been identified in mammals and, more recently, in invertebrates as well. core.ac.uknih.gov

Enzymatic Synthesis and Key Precursors of Long-Chain Fatty Amides

The biosynthesis of N-acylethanolamines is a multi-step enzymatic process primarily originating from glycerophospholipids in cell membranes. researchgate.netnih.gov The pathways are distinct from those of other endocannabinoids like 2-arachidonoylglycerol (2-AG). nih.gov

The canonical pathway involves two main enzymatic reactions:

N-Acylation of Phosphatidylethanolamine (B1630911) (PE): The process begins with the transfer of an acyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the primary amino group of phosphatidylethanolamine (PE). mdpi.comnih.gov This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) and results in the formation of N-acyl-phosphatidylethanolamine (NAPE), a unique phospholipid characterized by having three fatty acyl chains. nih.govmdpi.com

Hydrolysis of NAPE: The newly formed NAPE serves as a direct precursor to the NAE. It is hydrolyzed by a specific phospholipase D enzyme, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD), which cleaves the glycerophosphodiester bond to release the N-acylethanolamine (e.g., this compound) and phosphatidic acid. nih.govresearchgate.net

In addition to this primary pathway, several NAPE-PLD-independent routes for NAE biosynthesis have been identified. wikipedia.org These alternative pathways involve the sequential deacylation of NAPE by other enzymes. For instance, α,β-hydrolase 4 (ABHD4) can remove O-acyl chains from NAPE to form glycerophospho-N-acylethanolamine (GP-NAE), which is then hydrolyzed by glycerophosphodiesterase-1 (GDE1) to yield the final NAE product. nih.govwikipedia.org

The key precursors for the synthesis of this compound are therefore tridecanoic acid (or a phospholipid containing it at the sn-1 position) and phosphatidylethanolamine.

Degradation Pathways and Metabolite Profiling of Fatty Amides

The biological activity of N-acylethanolamines is terminated through enzymatic degradation. The primary catabolic pathway is hydrolysis, which breaks the amide bond and converts the NAE back into its constituent fatty acid and ethanolamine (B43304). researchgate.netnih.gov This process is primarily regulated by two key enzymes.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a membrane-bound serine hydrolase that is considered the main degrading enzyme for NAEs like anandamide (B1667382). nih.govresearchgate.netwikipedia.org It efficiently hydrolyzes a variety of NAEs to free fatty acids and ethanolamine. researchgate.net The products of this hydrolysis can be re-utilized by the cell; for example, ethanolamine can be used for the synthesis of phosphatidylethanolamine. biorxiv.orgnih.gov

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is another key enzyme in NAE degradation. It is a lysosomal enzyme that catalyzes the same hydrolytic reaction as FAAH but exhibits optimal activity at an acidic pH. nih.govucl.ac.be Studies in macrophage cells have shown that FAAH and NAAA can work cooperatively to degrade various N-acylethanolamines. ucl.ac.be

Metabolite profiling techniques are crucial for studying these degradation pathways. By measuring the relative levels of NAEs and their resulting metabolites (fatty acids and ethanolamine), researchers can gain insights into the activity of enzymes like FAAH and NAAA under different conditions. jci.orgresearchgate.net

Comparative Analysis in Model Organisms for Fatty Amide Metabolism (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, has emerged as a valuable invertebrate model organism for investigating the metabolism of long-chain fatty acid amides. nih.govnih.gov Its sequenced genome and the relative ease of genetic manipulation make it an excellent system for studying biosynthetic and degradative pathways that are conserved across species. nih.gov Research has demonstrated that Drosophila possesses the necessary enzymatic machinery for fatty acid amide production, and orthologs for some mammalian enzymes involved in their biosynthesis have been identified. nih.gov

Studies using LC/QTOF-MS have successfully quantified the endogenous levels of several classes of fatty acid amides in different anatomical regions of the fly, including N-acylethanolamines, N-acylglycines, and N-acyldopamines. nih.govnih.gov These levels are comparable in magnitude to those found in mammalian systems. core.ac.uk Furthermore, feeding studies with isotopically labeled precursors, such as [1-¹³C]-palmitate, have been instrumental in tracing the biosynthetic pathways of these lipids within the flies. nih.govnih.gov The differences in the concentrations and types of fatty acid amides between the head and the thorax-abdomen of the fly suggest regional variations in their biosynthesis, degradation, or transport. core.ac.uk

**Table 1: Endogenous Levels of Representative Fatty Acid Amides in Drosophila melanogaster*** *This table presents a selection of fatty acid amides and their measured concentrations in the head and thorax-abdomen of the fruit fly. Data is sourced from studies using liquid chromatography/quadrupole time-of-flight mass spectrometry. Amounts are reported as picomoles per gram of tissue (pmol g⁻¹).

Compound ClassCompound NameHead (pmol g⁻¹)Thorax-Abdomen (pmol g⁻¹)
N-Acylethanolamines N-Lauroylethanolamine (12:0)260 ± 140120 ± 90
N-Myristoylethanolamine (14:0)500 ± 300250 ± 190
N-Palmitoleoylethanolamine (16:1)160 ± 110110 ± 90
N-Palmitoylethanolamine (16:0)400 ± 200300 ± 200
N-Oleoylethanolamine (18:1)410 ± 230330 ± 240
N-Stearoylethanolamine (18:0)130 ± 80130 ± 110
N-Acylglycines N-Lauroylglycine (12:0)15 ± 1011 ± 8
N-Myristoylglycine (14:0)27 ± 1818 ± 14
N-Palmitoleoylglycine (16:1)15 ± 1014 ± 11
N-Oleoylglycine (18:1)30 ± 2020 ± 15
N-Acyldopamines N-Palmitoyldopamine (16:0)10 ± 6Not Detected
N-Oleoyldopamine (18:1)7.3 ± 4.9Not Detected

Q & A

Q. Basic

  • Sample preparation : Use 5–10 mg of lyophilized powder to avoid moisture interference.
  • TGA parameters : Heat at 10°C/min under nitrogen (flow rate: 50 mL/min) to 600°C. Monitor mass loss at ~300°C, indicative of single-stage decomposition .
  • DSC parameters : Use hermetic pans, equilibrate at 25°C, and scan from −50°C to 300°C at 5°C/min. Identify endothermic transitions (e.g., gel-to-liquid crystalline phase changes) .

What advanced strategies resolve discrepancies in thermal decomposition profiles of this compound gels across lipid matrices?

Advanced
Discrepancies arise from variations in lipid composition (e.g., triglyceride vs. free fatty acid ratios) and gelator concentration. Mitigation strategies:

  • Control experiments : Compare gels prepared under identical conditions (e.g., 5 wt% gelator in sesame vs. mustard oil).
  • Data normalization : Express decomposition onset temperatures relative to lipid-free gelator baselines.
  • Cross-validation : Pair TGA with FTIR to correlate thermal stability with hydrogen-bonding patterns .

How is specific heat capacity (Cp) determined for this compound gels, and what insights does it provide?

Advanced
Methodology :

Calibrate DSC with sapphire standards.

Measure heat flow of pure oil and gel (5–20 mg) across 0–150°C.

Calculate Cp using:
Cp=ΔQmΔTC_p = \frac{\Delta Q}{m \cdot \Delta T}

where ΔQ\Delta Q = heat flow, mm = mass, ΔT\Delta T = temperature gradient.
Insights : Higher Cp in gels vs. free oils indicates enhanced molecular order and energy dissipation during phase transitions .

What spectroscopic techniques are critical for structural elucidation of this compound?

Q. Basic

  • FTIR : Confirm amide bond formation (C=O stretch at \sim1650 cm1^{-1}, N-H bend at \sim1550 cm1^{-1}).
  • NMR : 1^1H NMR (CDCl3) identifies tridecyl chain protons (δ 1.25 ppm) and ethyleneamine protons (δ 2.6–3.4 ppm).
  • MS : ESI-MS validates molecular weight (expected [M+H]+ = 285.3 g/mol) .

How do DSC thermograms elucidate mesophasic behavior in this compound gel systems?

Advanced
DSC detects smectic (layered) or nematic (rod-like) mesophases via:

  • Endothermic peaks : Sharp transitions at 50–80°C correlate with gel-to-mesophase transitions.
  • Hysteresis analysis : Cooling cycles show broader peaks, indicating kinetic barriers to molecular reordering.
  • Multi-stage transitions : Shoulder peaks suggest coexistence of gel and liquid crystalline phases .

What parameters ensure reproducibility in preparing this compound gels for thermal studies?

Q. Basic

  • Solvent choice : Use anhydrous chloroform for homogeneous dispersion.
  • Gelation protocol : Heat lipid-gelator mixture to 80°C, cool to 4°C for 24 hrs.
  • Concentration : Maintain 2–10 wt% gelator for stable gel networks. Document lipid source (e.g., sesame oil purity >99%) .

How can molecular interactions between this compound and lipid bilayers be experimentally probed?

Q. Advanced

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess monolayer packing.
  • Fluorescence anisotropy : Use DPH probes to quantify membrane rigidity changes.
  • X-ray diffraction : Resolve lamellar spacing in gel-phase lipid bilayers .

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